molecular formula C9H9ClN2O3 B2881339 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide CAS No. 554405-54-8

2-chloro-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No. B2881339
CAS RN: 554405-54-8
M. Wt: 228.63
InChI Key: LFYAHDMPGMNGIW-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-methyl-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 . It is used as a synthetic intermediate .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-methyl-3-nitrophenyl)acetamide” consists of a chloroacetamide group attached to a 2-methyl-3-nitrophenyl group . The geometric parameters of the title compound are similar to those of 2‐chloro‐N‐(4‐nitrophenyl)acetamide and other acetanilides .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-chloro-N-(2-methyl-3-nitrophenyl)acetamide” is 385.6±37.0 °C, and its predicted density is 1.411±0.06 g/cm3 . The compound has a pKa value of 11.98±0.70 .

Scientific Research Applications

  • Molecular Conformation Studies : A study by Gowda et al. (2007) discussed the molecular conformation of N-H bonds in acetamides. The research showed that the N-H bond in the compound is syn to the meta-methyl group, contrasting with the anti conformation observed in 2-chloro-N-(3-nitrophenyl)acetamide. This study contributes to understanding the structural behavior of such compounds.

  • Solvatochromism and Hydrogen Bonding : In research by Krivoruchka et al. (2004), the effect of bifurcate hydrogen bonding on the infrared spectrum and dipole moment of N-(4-methyl-2-nitrophenyl)acetamide in solution was investigated. This study provides insights into how molecular interactions and environments can influence the properties of acetamides.

  • Synthesis and Antimalarial Activity : A paper by Werbel et al. (1986) explored the synthesis and antimalarial activity of a series of acetamides, including 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide derivatives. This research is significant in the context of developing new therapeutic agents for malaria.

  • X-ray Diffraction and Molecular Characterization : A study by Drabina et al. (2009) utilized X-ray diffraction and other techniques for the characterization of compounds including derivatives of 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide. This research aids in the accurate identification and synthesis of complex organic compounds.

  • Crystal Structure Analysis : Research by Gowda et al. (2008) discussed the crystal structure of a related compound, 2,2-dichloro-N-(3-nitrophenyl)acetamide, contributing to the understanding of crystallographic aspects of similar acetamides.

  • Metabolism of Chloroacetamide Herbicides : A study by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is essential for understanding the biotransformation and potential risks of these compounds in biological systems.

Future Directions

While specific future directions for “2-chloro-N-(2-methyl-3-nitrophenyl)acetamide” are not mentioned in the available literature, similar compounds have shown potential in the development of new antibacterial agents and anticancer drugs . This suggests that “2-chloro-N-(2-methyl-3-nitrophenyl)acetamide” could also have potential applications in these areas.

properties

IUPAC Name

2-chloro-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-6-7(11-9(13)5-10)3-2-4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYAHDMPGMNGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methyl-3-nitrophenyl)acetamide

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